(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the defluorinative N-silylation of N-p-methoxyphenyl hexafluoroacetone imine, followed by hydrolysis to yield the desired product . The reaction conditions often require the use of magnesium as a promoter and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different fluorinated amino acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acids .
Scientific Research Applications
(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and other complex molecules.
Biology: This compound is employed in studies involving enzyme inhibition and protein structure analysis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a mechanism-based inactivator of Escherichia coli tryptophan indole-lyase and tryptophan synthase. The compound covalently modifies the active site of these enzymes, leading to their inactivation. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
- 5,5,5-Trifluoro-DL-leucine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 2-Amino-3,3,3-trifluoropropionic acid ethyl ester hydrochloride
Comparison: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride is unique due to its specific trifluoromethyl substitution at the alpha position, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H/t1-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYBJJRPTNOPQK-LATNVFTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.